molecular formula C13H18N4OS B2917143 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226437-36-0

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2917143
CAS No.: 1226437-36-0
M. Wt: 278.37
InChI Key: SGIFUJNAJUJCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic heterocyclic urea derivative designed for advanced pharmaceutical and agrochemical research. This compound is built around a privileged pyrazole scaffold, a structure featured in numerous biologically active molecules and approved drugs . The molecular architecture incorporates a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a urea function, which is further substituted with a thiophen-2-ylmethyl group. The urea moiety is a key pharmacophore, serving as an excellent hydrogen bond donor and acceptor, which facilitates strong interactions with a wide range of biological targets, such as enzyme active sites . The presence of multiple aromatic heterocycles (pyrazole and thiophene) enhances the compound's ability to engage in pi-pi stacking and hydrophobic interactions, potentially leading to high binding affinity and selectivity . Pyrazolyl-urea analogs have demonstrated a broad and promising spectrum of biological activities in scientific literature, making them a compelling scaffold for investigation . These activities include potent inhibition of various protein kinases, such as Src and p38 MAPK, which are critical targets in oncology and inflammatory diseases . Furthermore, related structures have shown potential as cannabinoid receptor antagonists and human carbonic anhydrase inhibitors, indicating the versatility of this chemical class . Researchers can leverage this compound as a key intermediate or lead structure in drug discovery programs, particularly for developing novel kinase inhibitors or other biologically active agents. Its well-defined and modular structure also makes it an ideal candidate for conducting structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-10-8-11(2)17(16-10)6-5-14-13(18)15-9-12-4-3-7-19-12/h3-4,7-8H,5-6,9H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIFUJNAJUJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl chain, followed by the reaction with thiophen-2-ylmethylamine to form the urea derivative. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 3-Bromo-9H-Fluorene

3-Bromo-9H-fluorene is an organic compound with the chemical formula C13H9Br, where a bromine atom replaces one hydrogen atom in fluorene. It is utilized across various scientific disciplines due to its unique properties.

Applications

  • Organic Synthesis: 3-Bromo-9H-fluorene serves as a crucial intermediate in synthesizing complex organic molecules.
  • Materials Science: This compound is essential in developing advanced materials, including polymers and electronic materials. It is also used in the production of OLEDs (organic light-emitting diodes) and OFETs (organic field-effect transistors), which have applications in the display industry and electronic devices .
  • Pharmaceuticals: 3-Bromo-9H-fluorene acts as a building block in synthesizing pharmaceutical compounds with potential therapeutic applications.

Properties

  • Molecular Formula: C13H9Br
  • IUPAC Name: 3-bromo-9H-fluorene
  • Molecular Weight: 245.11 g/mol
  • Physical Form: powder
  • Melting Point: 87-92 °C
  • Soluble in organic solvents such as ethanol, methanol, and acetone but is insoluble in water .

Chemical Reactions

3-Bromo-9H-fluorene can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
  • Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form different derivatives.
  • Reduction Reactions: Reduction with agents such as lithium aluminum hydride or sodium borohydride can lead to hydrogenated products.

Strategic Approaches

Mechanism of Action

The mechanism by which 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

To contextualize the properties of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, a comparative analysis with structurally analogous compounds is provided below.

Structural and Functional Group Comparisons
Compound Name Substituents Key Functional Groups Reference
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Thiophen-2-ylmethyl, 3,5-dimethylpyrazole-ethyl Urea, pyrazole, thiophene Target
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl, 3-methyl-1-phenylpyrazole Urea, pyrazole, phenyl
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones Substituted anilino, 3,5-dimethylpyrazole Ketone, pyrazole, aromatic amine
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Amino-hydroxy pyrazole, cyanothiophene Ketone, pyrazole, thiophene, cyano

Key Observations :

  • Compared to ketone-containing analogs (e.g., 7a in ), the urea bridge in the target compound may enhance hydrogen-bonding interactions, influencing solubility and binding kinetics.

Key Observations :

  • The target compound’s synthesis likely follows a toluene-reflux strategy similar to , whereas thiophene-containing analogs (e.g., 7a) employ sulfur-mediated cyclization in 1,4-dioxane .
  • Phase-transfer catalysis (PTC) methods for pyrazole-urea derivatives (e.g., 9a) may offer scalability advantages but require optimization for thiophene compatibility .
Physicochemical and Spectral Properties
Compound Melting Point (°C) IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) Reference
Target compound Not reported Urea C=O: ~1650–1700 Pyrazole CH₃: ~2.1–2.3; Thiophene: ~6.8–7.2 N/A
1-Ethyl-3-(3-methyl-1-phenylpyrazole)urea (9a) 142–144 Urea C=O: 1685 Ethyl CH₂: 1.1 (t), 3.3 (q); Phenyl: 7.2–7.5
3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole (11) 118–120 Pyrazole C=N: 1605 Pyrazole CH₃: 2.4; Aromatic: 7.4–7.6

Key Observations :

  • The target compound’s urea C=O stretch (~1650–1700 cm⁻¹) aligns with reported urea derivatives (e.g., 9a: 1685 cm⁻¹) .
  • Thiophene protons in the target compound are expected at δ 6.8–7.2, distinct from phenyl-substituted analogs (e.g., 9a: δ 7.2–7.5) .

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole ring linked to a urea moiety, which is known for its ability to interact with various biological targets. The presence of the thiophene group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. Research indicates that compounds with similar structures can inhibit key kinases involved in cancer progression, such as Src and p38-MAPK . For instance, pyrazolyl-ureas have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study demonstrated that a related pyrazolyl-urea exhibited cytotoxic effects on MCF-7 breast cancer cells by activating apoptotic pathways involving p53 and caspase-3 . This suggests that the compound may share similar mechanisms of action.

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Compounds structurally related to 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate antibacterial effects with minimum inhibitory concentrations (MICs) around 250 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. The structural characteristics of pyrazoles allow them to act as effective inhibitors of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

The biological activity of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be attributed to several mechanisms:

  • Kinase Inhibition: The urea moiety facilitates interaction with various kinases, leading to disrupted signaling pathways in cancer cells.
  • Apoptosis Induction: Activation of apoptotic pathways through modulation of p53 and caspase enzymes.
  • Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or thiophene moieties can significantly impact potency and selectivity against specific targets. For example, varying substituents on the thiophene ring may enhance lipophilicity or alter binding affinity to enzymes involved in cancer progression .

Q & A

Q. What are the established synthetic routes for preparing this urea derivative, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via multi-component coupling reactions involving heterocyclic amines and isocyanate intermediates. A typical approach involves reacting a pyrazole-containing amine (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine) with a thiophene-substituted isocyanate under inert conditions (e.g., dry dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Reflux conditions (80–100°C) and stoichiometric control of reactants are critical to minimize side products . Yield optimization may require iterative adjustments of solvent polarity and catalyst loading, as demonstrated in analogous triazine-urea syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this urea derivative?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the urea linkage and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) and thiourea (C=S) stretches. X-ray crystallography, as applied to structurally similar urea derivatives, provides definitive conformation analysis . Chromatographic purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of novel derivatives based on this compound's core structure?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites for functionalization. Molecular docking studies assess binding affinities to target proteins (e.g., kinases), guiding structural modifications. Tools like Gaussian or ORCA optimize reaction pathways, while machine learning models trained on reaction databases (e.g., Reaxys) suggest viable synthetic routes. ICReDD’s integrated computational-experimental framework exemplifies this approach, reducing trial-and-error experimentation by 40–60% .

Q. What strategies are recommended for resolving contradictory biological activity data reported in different studies involving this compound?

Cross-validation through orthogonal assays (e.g., enzymatic vs. cell-based) clarifies mechanism-specific effects. Dose-response curves and pharmacokinetic profiling (e.g., plasma stability, membrane permeability) contextualize potency variations. Meta-analyses of structural analogs, such as pyrazole-thiophene hybrids, identify substituent-dependent activity trends. Contradictions in inhibition profiles may arise from assay conditions (e.g., pH, co-solvents), necessitating standardized protocols .

Q. What experimental design considerations are crucial when investigating the compound's potential as a kinase inhibitor or receptor modulator?

Prioritize target-specific assays (e.g., ATP-binding site competition for kinases) and include positive/negative controls (e.g., staurosporine for kinase inhibition). Structure-activity relationship (SAR) studies should systematically vary the pyrazole methyl groups and thiophene linker length. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For in vivo studies, consider prodrug derivatization of the urea moiety to enhance bioavailability .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature gradients to suppress side reactions like dimerization .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in open-access repositories for peer validation .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening to mitigate risks in translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.